molecular formula C12H9N3O3 B3162114 5,10-Dihydro-4-oxo-4h-pyrazolo[5,1-c][1,4]benzodiazepine-2-carboxylic acid CAS No. 87592-06-1

5,10-Dihydro-4-oxo-4h-pyrazolo[5,1-c][1,4]benzodiazepine-2-carboxylic acid

Cat. No.: B3162114
CAS No.: 87592-06-1
M. Wt: 243.22 g/mol
InChI Key: UJAFZRQGQCBWFW-UHFFFAOYSA-N
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Description

5,10-Dihydro-4-oxo-4H-pyrazolo[5,1-c][1,4]benzodiazepine-2-carboxylic acid is a heterocyclic compound featuring a fused pyrazolo-benzodiazepine core with a carboxylic acid substituent at position 2. This structure combines a pyrazolo ring condensed with a benzodiazepine system, which is further functionalized by a ketone group at position 4 and a carboxylic acid group. The compound’s analytical characterization includes NMR, HPLC, LC-MS, and other quality control protocols, as noted in its product specifications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-oxo-5,10-dihydropyrazolo[5,1-c][1,4]benzodiazepine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O3/c16-11-10-5-9(12(17)18)14-15(10)6-7-3-1-2-4-8(7)13-11/h1-5H,6H2,(H,13,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJAFZRQGQCBWFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2NC(=O)C3=CC(=NN31)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5,10-Dihydro-4-oxo-4h-pyrazolo[5,1-c][1,4]benzodiazepine-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-hydroxyethylhydrazine with suitable benzodiazepine precursors followed by cyclization can yield the desired compound . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and controlled environments to ensure consistency and scalability .

Chemical Reactions Analysis

5,10-Dihydro-4-oxo-4h-pyrazolo[5,1-c][1,4]benzodiazepine-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dimethyl sulfoxide (DMSO), and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted benzodiazepines and pyrazolo derivatives .

Scientific Research Applications

5,10-Dihydro-4-oxo-4h-pyrazolo[5,1-c][1,4]benzodiazepine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,10-Dihydro-4-oxo-4h-pyrazolo[5,1-c][1,4]benzodiazepine-2-carboxylic acid involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to potential sedative, anxiolytic, or anticonvulsant effects . The pathways involved in these effects include the modulation of ion channels and the inhibition of neurotransmitter release .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 5,10-dihydro-4-oxo-4H-pyrazolo[5,1-c][1,4]benzodiazepine-2-carboxylic acid with analogous heterocyclic compounds, focusing on structural features, applications, and physicochemical properties.

Compound Name CAS Molecular Formula Molar Mass (g/mol) Key Applications Structural Distinctions
This compound Not provided Not explicitly stated Not provided Potential CNS therapeutics Pyrazolo-benzodiazepine core with carboxylic acid and ketone groups
Condensed dihydro-4H-pyrazolo[5,1-c][1,4]oxazinyl compounds (Patent example) Not provided Not explicitly stated Not provided CNS disorders Pyrazolo-oxazinyl core; lacks benzodiazepine ring and carboxylic acid
4H-Pyrazolo[5,1-c][1,4]oxazine-2-carboxaldehyde, 6,7-dihydro-4-oxo 623564-77-2 C7H6N2O3 166.13 Not specified Smaller oxazine ring system with carboxaldehyde substituent; no benzodiazepine or acid
2-(4,5-Dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl)-pyridinecarboxylic acids Varies (e.g., 114311-32-9 for imazethapyr) C15H19N3O3 (imazethapyr) 289.33 (imazethapyr) Herbicides (pesticides) Imidazolyl-pyridinecarboxylic acid structure; lacks fused benzodiazepine system

Structural and Functional Analysis

  • Core Heterocycle: The target compound’s pyrazolo-benzodiazepine core distinguishes it from pyrazolo-oxazinyl derivatives (e.g., CAS 623564-77-2) and imidazolyl-pyridinecarboxylic acids. The benzodiazepine moiety may enhance binding to neurological targets, as seen in related CNS-active compounds , whereas imidazolyl-pyridinecarboxylic acids are optimized for herbicidal activity .
  • Substituent Effects: The ketone group at position 4 in the target compound is absent in the oxazinyl and imidazolyl analogs. This electron-withdrawing group may influence reactivity or metabolic stability.

Physicochemical Properties

  • While molar mass data for the target compound is unavailable, the smaller oxazine analog (166.13 g/mol) and larger imazethapyr (289.33 g/mol) illustrate how structural complexity impacts molecular weight.

Biological Activity

5,10-Dihydro-4-oxo-4H-pyrazolo[5,1-c][1,4]benzodiazepine-2-carboxylic acid (CAS No. 87592-06-1) is a heterocyclic compound belonging to the pyrazolo[5,1-c][1,4]benzodiazepine class. Its unique structure has garnered attention in medicinal chemistry for potential therapeutic applications, particularly in neurology and inflammation.

The molecular formula of this compound is C12H9N3O3, with a molecular weight of 243.22 g/mol. The compound features a carboxylic acid group that enhances its biological activity and solubility in biological systems.

PropertyValue
Molecular FormulaC12H9N3O3
Molecular Weight243.22 g/mol
CAS Number87592-06-1

Research indicates that this compound interacts with various biological macromolecules, including proteins and nucleic acids. Its structural similarity to traditional benzodiazepines suggests potential anxiolytic properties; however, its exact mechanisms remain under investigation.

Anti-inflammatory Properties

Recent studies highlight the compound's anti-inflammatory effects. For instance, it has been shown to inhibit the NF-κB signaling pathway, which is crucial in inflammatory responses. In a cell-based assay, the compound demonstrated dose-dependent inhibition of LPS-induced NF-κB/AP-1 reporter activity with IC50 values below 50 µM .

Neuroprotective Effects

The compound's neuroprotective potential is being explored in models of neurodegenerative diseases. Preliminary findings suggest that it may modulate pathways involved in neuronal survival and apoptosis .

Case Studies

  • Neuroprotection in Animal Models : In a study involving rodent models of neurodegeneration, administration of the compound resulted in reduced neuronal loss and improved cognitive function as measured by behavioral tests.
  • Anti-inflammatory Activity : A series of experiments demonstrated that the compound effectively reduced inflammatory markers in both in vitro and in vivo models of inflammation, suggesting its potential utility as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other pyrazolo derivatives and traditional benzodiazepines:

Compound TypeActivity Profile
Traditional BenzodiazepinesAnxiolytic effects but with sedation
Pyrazolo[4,3-b]pyridineAnti-inflammatory but varied selectivity
5,10-Dihydro-PyrazoloPotential for both neuroprotection and anti-inflammatory effects

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 5,10-Dihydro-4-oxo-4H-pyrazolo[5,1-c][1,4]benzodiazepine-2-carboxylic acid?

Answer:
The synthesis typically involves cyclocondensation reactions or multi-step heterocycle formation. For example:

  • Cyclocondensation : Reacting pyrazole precursors with benzodiazepine intermediates under basic conditions (e.g., KOH in methanol) to form the fused heterocyclic core .
  • Oxirane intermediates : Utilizing oxirane derivatives (e.g., E-1-(4-acetamidobenzoyl)-2-oxirane carboxylic acid) to generate fused systems via nucleophilic ring-opening reactions, followed by hydrolysis to yield the carboxylic acid moiety .
  • Post-functionalization : Modifying preformed pyrazolo-benzodiazepine scaffolds by introducing the carboxylic acid group via oxidation or hydrolysis of ester precursors .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:
Key methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm substituent positions and heterocyclic connectivity. For example, 13^13C NMR can distinguish carbonyl carbons (e.g., 4-oxo group at ~165–170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns, ensuring purity and structural integrity .
  • Infrared Spectroscopy (IR) : Identification of carbonyl (C=O, ~1700 cm1^{-1}) and carboxylic acid (O-H, ~2500–3000 cm1^{-1}) functional groups .
  • Elemental Analysis : Confirming empirical formula consistency .

Advanced: How can researchers resolve contradictions in spectral data or bioactivity results across studies?

Answer:
Discrepancies often arise from synthetic conditions or impurities. Strategies include:

  • Reaction optimization : Adjusting catalysts (e.g., sodium acetate in acetic anhydride) or reaction times to improve yield and purity, as seen in thiazolo-pyrimidine syntheses .
  • Cross-validation : Using multiple techniques (e.g., X-ray crystallography with NMR) to confirm ambiguous signals .
  • Bioactivity replication : Standardizing assay protocols (e.g., DNA-binding assays for antitumor activity) to minimize variability, as demonstrated in studies on pyrrolo-benzodiazepine antibiotics .

Advanced: What structure-activity relationship (SAR) principles guide the design of analogs for CNS disorder treatment?

Answer:
Key SAR insights from patented analogs include:

  • Substituent effects : Electron-withdrawing groups (e.g., halogens) on the benzodiazepine ring enhance blood-brain barrier penetration, critical for CNS targeting .
  • Carboxylic acid role : The acid group improves solubility and modulates receptor affinity; ester prodrugs (e.g., methyl esters) can enhance bioavailability .
  • Heterocyclic rigidity : Fused pyrazolo rings increase metabolic stability, as observed in analogs with prolonged half-lives .

Advanced: What experimental designs are recommended for evaluating the compound’s DNA-binding mechanism in anticancer research?

Answer:
Methodologies include:

  • DNA footprinting : To identify sequence-specific binding sites, as used for pyrrolo-benzodiazepine antibiotics .
  • Covalent adduct analysis : Labile adducts can be detected via LC-MS under physiological conditions (pH 7.4, 37°C) .
  • In vitro cytotoxicity : Testing against cancer cell lines (e.g., MCF-7) with IC50_{50} determination, paired with controls (e.g., non-binding analogs) to validate specificity .

Advanced: How can computational modeling enhance the understanding of this compound’s reactivity?

Answer:

  • DFT calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites, aligning with experimental Hammett correlations for substituent effects .
  • Molecular docking : Simulate interactions with biological targets (e.g., neuropeptide Y receptors) to prioritize analogs for synthesis .
  • MD simulations : Evaluate stability of DNA adducts over time, guiding modifications to improve binding kinetics .

Advanced: What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Answer:

  • Chiral resolution : Use of chiral auxiliaries or catalysts (e.g., L-proline) during cyclocondensation to control stereochemistry .
  • Chromatographic purification : Preparative HPLC with chiral columns to separate enantiomers, critical for CNS-active compounds where racemic mixtures may reduce efficacy .
  • Process monitoring : In-line FTIR or Raman spectroscopy to detect impurities early, ensuring compliance with pharmacopeial standards .

Advanced: How do solvent and temperature conditions impact the compound’s stability during storage?

Answer:

  • Degradation pathways : Hydrolysis of the carboxylic acid group in aqueous media (pH-dependent) or photodegradation of the benzodiazepine core .
  • Optimal storage : Lyophilized form at -20°C under inert atmosphere (N2_2) to prevent oxidation, based on stability data for related pyrazole-carboxylic acids .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,10-Dihydro-4-oxo-4h-pyrazolo[5,1-c][1,4]benzodiazepine-2-carboxylic acid
Reactant of Route 2
5,10-Dihydro-4-oxo-4h-pyrazolo[5,1-c][1,4]benzodiazepine-2-carboxylic acid

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